molecular formula C21H21BrN4O B2380367 N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251672-39-5

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2380367
CAS No.: 1251672-39-5
M. Wt: 425.33
InChI Key: XPGHBBFVSJSWGM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine ring, and various functional groups

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHBBFVSJSWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-(dimethylamino)benzyl chloride: This can be achieved by reacting 4-(dimethylamino)benzyl alcohol with thionyl chloride.

    Synthesis of 3-(4-ethylphenoxy)pyrazine: This involves the reaction of 4-ethylphenol with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate.

    Formation of the piperidine derivative: The piperidine ring is introduced by reacting piperidine with the appropriate carboxylic acid derivative.

    Coupling reaction: The final step involves coupling the prepared intermediates under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Site

The bromine atom at the para position of the phenyl ring is highly reactive in S<sub>N</sub>Ar reactions due to electron-withdrawing effects from the adjacent methyl group and the naphthyridine ring.

Reaction Type Conditions Reagents Products
Methoxy SubstitutionDMF, 110°C, 12 hSodium methoxide (NaOCH<sub>3</sub>)N-(4-methoxy-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Amine CouplingPd(OAc)<sub>2</sub>, XPhos, 100°CPrimary/Secondary aminesAryl amine derivatives via Buchwald-Hartwig amination

Key Findings :

  • Regioselectivity is influenced by steric hindrance from the 3-methyl group and electronic effects .

  • Reactions proceed efficiently under palladium catalysis for cross-couplings (e.g., Suzuki-Miyaura with boronic acids).

Reductive Transformations of the Pyrrolidine Carbonyl Group

The carbonyl group in the pyrrolidine moiety undergoes reduction under standard conditions:

Reaction Type Conditions Reagents Products
Carbonyl ReductionTHF, 0°C to refluxLiAlH<sub>4</sub>N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-methyl)-1,8-naphthyridin-4-amine

Mechanism :

  • LiAlH<sub>4</sub> reduces the carbonyl to a methylene group via a two-electron transfer process.

  • The reaction is sensitive to steric hindrance from the pyrrolidine ring.

Oxidation Reactions

The tertiary amine in the pyrrolidine ring and the naphthyridine core are susceptible to oxidation:

Reaction Type Conditions Reagents Products
Amine OxidationH<sub>2</sub>SO<sub>4</sub>, 60°CKMnO<sub>4</sub>Pyrrolidine N-oxide derivative
Naphthyridine OxidationAcetic acid, H<sub>2</sub>O<sub>2</sub>Epoxidation or hydroxylation of the naphthyridine ring (theoretical)

Key Findings :

  • Oxidation of the pyrrolidine nitrogen proceeds without cleavage of the naphthyridine core.

Rearrangement Reactions

Under high-temperature conditions with primary amines, the compound may undergo ring rearrangement, as observed in structurally related naphthyridines :

Reaction Type Conditions Reagents Products
Ring ExpansionNeat, 160°C, 15 h1-Aminopropan-2-ol6,8-Diamino-2-methyl-2,7-naphthyridin-1-one derivatives (analogous systems)

Mechanistic Notes :

  • Rearrangement is facilitated by electron-deficient aromatic systems and steric accessibility .

  • The presence of bulky substituents (e.g., benzyl groups) slows the reaction .

Acid/Base-Mediated Transformations

The aromatic amine group participates in protonation/deprotonation equilibria:

Reaction Type Conditions Reagents Products
Salt FormationHCl (g), Et<sub>2</sub>OHydrochloride salt (improved solubility for pharmaceutical applications)

Photochemical Reactivity

The naphthyridine core absorbs UV light, enabling potential photochemical modifications (theoretical based on naphthyridine analogs):

Reaction Type Conditions Reagents Products
[2+2] CycloadditionUV light, 254 nmDimeric products (hypothetical, requires validation)

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is C21H21BrN4OC_{21}H_{21}BrN_{4}O. Its structure features a naphthyridine core, which is known for its diverse biological activities. The presence of the bromine atom and the pyrrolidine moiety enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including this compound. These compounds have demonstrated effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of tubulin polymerization
  • Interference with DNA replication processes

A review by Ahmed et al. (2023) emphasizes the role of naphthyridine derivatives in cancer treatment, noting their ability to act as topoisomerase inhibitors and angiogenesis inhibitors .

Antimicrobial Activity

The naphthyridine scaffold has also shown significant antimicrobial properties. Compounds in this category are effective against a range of bacterial and fungal strains, making them candidates for further development as antimicrobial agents .

Neurological Applications

Research indicates that derivatives of 1,8-naphthyridine can be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Their potential neuroprotective effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Classical Synthetic Routes : Traditional methods include the Skraup synthesis and variations involving cyclization reactions that yield naphthyridine derivatives.
Synthesis MethodDescription
Skraup ReactionInvolves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.
Microwave-Assisted SynthesisEnhances reaction rates and yields by utilizing microwave irradiation to facilitate cyclization reactions.

Case Study on Anticancer Activity

A study conducted by Ahmed et al. (2023) evaluated the anticancer activity of various naphthyridine derivatives against 60 human cancer cell lines, revealing that certain structural modifications significantly enhance cytotoxicity . The study provided detailed insights into structure-activity relationships (SAR), emphasizing the importance of specific functional groups.

Neuroprotective Studies

Another research effort focused on the neuroprotective effects of naphthyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive functions in experimental models, indicating their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide
  • N-[4-(dimethylamino)benzyl]-1-[3-(4-chlorophenoxy)pyrazin-2-yl]piperidine-4-carboxamide

Uniqueness

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of the ethyl group on the phenoxy ring, which may influence its binding affinity and specificity for certain molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure that includes a naphthyridine core substituted with a bromomethylphenyl group and a pyrrolidine carbonyl moiety. Its molecular formula is C17H19BrN4OC_{17}H_{19}BrN_4O, which indicates the presence of multiple functional groups that may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit their effects through various mechanisms:

  • Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : The compound may interact with specific receptors in cellular pathways that regulate growth and apoptosis.
  • Signal Transduction Interference : By disrupting signaling pathways, these compounds can alter cell proliferation and survival.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AnticancerExhibits inhibitory effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammatory cytokine production in vitro and in vivo models.
Enzyme inhibitionInhibits specific kinases involved in tumor growth and metastasis.
AntimicrobialShows potential against various bacterial strains in preliminary studies.

Case Study 1: Anticancer Properties

In a study focusing on acute myeloid leukemia (AML), derivatives similar to this compound demonstrated significant cytotoxicity against MV4-11 cells, with IC50 values in the nanomolar range. This suggests strong potential for further development into therapeutic agents for AML treatment .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of similar compounds, revealing that they effectively inhibited the production of pro-inflammatory cytokines in murine models. This was attributed to their ability to modulate protein kinase C activity, which is crucial in inflammatory response pathways .

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